2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpteridin-4-amine
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Overview
Description
The compound “2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpteridin-4-amine” is a ligand for Alpha1-Adrenergic Receptor . Adrenergic receptors are among the most studied G protein-coupled receptors. Activation or blockade of these receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Scientific Research Applications
Alpha1-Adrenergic Receptor Antagonists
The alpha1-adrenergic receptors (α1-ARs) are G protein-coupled receptors (GPCRs) involved in smooth muscle contraction in blood vessels, the lower urinary tract, and the prostate. These receptors play a crucial role in various disorders, including cardiac hypertrophy, heart failure, hypertension, angina, depression, and more .
Background::Functionalization of Pyrazolylvinyl Ketones
- The compound can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reactions .
Preparation of Cyclic Amine-Substituted Tröger’s Base Derivatives
Functionalized Bis(mercaptoimidazolyl)borates
Potential CNS Drug Discovery
Connection to Alzheimer’s Disease (AD)
Mechanism of Action
Target of Action
The primary target of the compound 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpteridin-4-amine is the alpha1-adrenergic receptor (α1-AR) . This receptor is a class of G-protein-coupled receptors (GPCRs) and has three different subtypes: α1A-, α1B-, and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its target, the alpha1-adrenergic receptor, by acting as a ligand . It binds to the receptor, causing a conformational change that triggers a cascade of intracellular events. This interaction results in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Biochemical Pathways
The compound’s interaction with the alpha1-adrenergic receptor affects the adrenergic signaling pathway. This pathway is associated with numerous neurodegenerative and psychiatric conditions . The compound’s action on this pathway could potentially be used for the treatment of these conditions .
Pharmacokinetics
The compound exhibits an acceptable pharmacokinetic profile, as identified through absorption, distribution, metabolism, and excretion (ADME) calculations . These properties impact the compound’s bioavailability, determining how much of the compound reaches its target site of action .
Result of Action
The result of the compound’s action is the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . This can have therapeutic implications for conditions such as hypertension, benign prostate hyperplasia, and certain neurological conditions .
Future Directions
The compound and its derivatives have shown promising results in the treatment of various neurological conditions . The in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations identified the promising lead compounds . This suggests that the compound could be a potential candidate for further investigation as a therapeutic agent.
properties
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-phenylpteridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O/c1-31-19-10-6-5-9-18(19)29-13-15-30(16-14-29)23-27-21-20(24-11-12-25-21)22(28-23)26-17-7-3-2-4-8-17/h2-12H,13-16H2,1H3,(H,25,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNRFYMJTAVASA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC4=NC=CN=C4C(=N3)NC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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